molecular formula C19H15N3O2 B2918876 N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide CAS No. 1226444-29-6

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide

Cat. No.: B2918876
CAS No.: 1226444-29-6
M. Wt: 317.348
InChI Key: IFDBMHUFDCTRRV-UHFFFAOYSA-N
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Description

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety fused with an indole structure, making it a unique and versatile molecule. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of 2-methoxyquinoline, which is then coupled with an indole-3-carboxylic acid derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The final step involves the formation of the carboxamide bond, usually achieved through the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry principles such as solvent recycling and the use of less hazardous reagents are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Indole derivatives: Such as indomethacin and serotonin, known for their anti-inflammatory and neurotransmitter roles.

Uniqueness

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide stands out due to its dual quinoline-indole structure, which imparts unique chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties .

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-17-10-9-12-5-4-8-16(18(12)22-17)21-19(23)14-11-20-15-7-3-2-6-13(14)15/h2-11,20H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDBMHUFDCTRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3=CNC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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